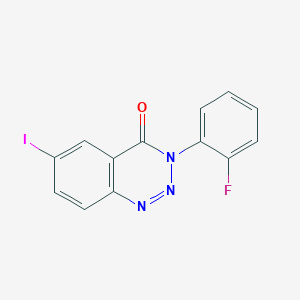

3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one

CAS No.: 646525-00-0

Cat. No.: VC16912647

Molecular Formula: C13H7FIN3O

Molecular Weight: 367.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646525-00-0 |

|---|---|

| Molecular Formula | C13H7FIN3O |

| Molecular Weight | 367.12 g/mol |

| IUPAC Name | 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one |

| Standard InChI | InChI=1S/C13H7FIN3O/c14-10-3-1-2-4-12(10)18-13(19)9-7-8(15)5-6-11(9)16-17-18/h1-7H |

| Standard InChI Key | CTSHDLOUIIUYSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)I)N=N2)F |

Introduction

Structural Characteristics and Nomenclature

Core Benzotriazinone Scaffold

The benzotriazinone scaffold consists of a fused bicyclic system with a benzene ring adjacent to a triazinone moiety (1,2,3-benzotriazin-4(3H)-one). The numbering of the heterocycle follows IUPAC conventions, with the ketone oxygen at position 4 and nitrogen atoms at positions 1, 2, and 3 . Substituents at position 3 (2-fluorophenyl) and position 6 (iodo) introduce steric bulk and electronic modulation, influencing reactivity and intermolecular interactions.

Substituent Effects

-

2-Fluorophenyl Group: The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing adjacent charges and altering aromatic π-system delocalization. This substitution is common in bioactive molecules to enhance metabolic stability and binding affinity .

-

Iodo Substituent: The iodine atom at position 6 contributes to a high molecular weight and polarizability. Its presence enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the carbon–iodine bond’s moderate reactivity .

Synthetic Methodologies

Diazotization-Cyclization Approaches

The Sutherland group’s work on benzotriazinones highlights a one-pot diazotization and cyclization strategy using aryl diazonium tosylates (Scheme 1) . For 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one, this method could involve:

-

Diazotization: Treatment of 2-fluoroaniline with sodium nitrite and tosic acid to generate the diazonium tosylate.

-

Cyclization: Reaction with 2-iodobenzamide derivatives under basic conditions to form the triazinone ring.

Key optimization parameters include temperature (0–5°C for diazotization) and solvent polarity, with DMF or THF often employed . Yields for analogous N3-aryl benzotriazinones range from 65–88%, depending on substituent electronic effects .

Copper-Catalyzed Cross-Coupling

The Cu(I)-catalyzed methodology reported by ACS Omega provides a complementary route . Using d-glucosamine as a ligand, aryl halides undergo coupling with terminal alkynes or amines. For this compound:

-

Substrate: 6-iodo-1,2,3-benzotriazin-4(3H)-one.

-

Coupling Partner: 2-fluorophenylboronic acid or a fluorinated acetylene.

Reaction conditions (5 mol% CuI, 10 mol% d-glucosamine, K₂CO₃, DMF, 120°C) achieve yields up to 88% for similar systems . The iodine substituent’s role as a directing group may further enhance regioselectivity.

Physicochemical Properties

Spectral Data

While direct data for this compound is limited, analogous benzotriazinones exhibit:

-

UV-Vis: λₐ₆ₛ ≈ 270–310 nm (π→π* transitions of the aromatic system) .

-

Fluorescence: Quenching expected due to iodine’s heavy atom effect, reducing quantum yields (Φ < 0.1) .

-

NMR: Distinct shifts for the N3-aryl proton (δ 7.2–7.6 ppm) and iodinated aromatic protons (δ 7.8–8.1 ppm) .

Stability and Reactivity

-

Thermal Stability: Decomposition temperatures for benzotriazinones typically exceed 200°C .

-

Hydrolytic Sensitivity: The ketone at position 4 is susceptible to nucleophilic attack under strongly acidic or basic conditions.

Challenges and Future Directions

-

Synthetic Scalability: Optimizing iodine incorporation without side reactions remains a hurdle.

-

Toxicity Profiling: The ecotoxicological impact of iodinated benzotriazinones requires evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume